molecular formula C20H22 B3284776 5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 791-74-2

5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

Cat. No.: B3284776
CAS No.: 791-74-2
M. Wt: 262.4 g/mol
InChI Key: ZONDAWIBJXGFFK-UHFFFAOYSA-N
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Description

5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene (CAS: 89057-44-3) is a rigid, planar polycyclic hydrocarbon with a fused indenoindene core. The tetramethyl substituents at positions 5 and 10 enhance structural rigidity, reducing non-radiative decay pathways and enabling high photoluminescence quantum yields (PLQY >0.95) . This compound is widely used in optoelectronic materials, particularly in circularly polarized luminescence (CPL) applications, where its conjugation with chiral binaphthyl scaffolds achieves dissymmetry factors (gCPL) up to 1.1×10⁻³ . Synthesized via methods such as gold(I)-catalyzed cyclization or high-temperature thermal decomposition, it is commercially available as a white powder (purity ≥98%) for industrial and research applications .

Properties

IUPAC Name

5,5,10,10-tetramethyl-4b,9b-dihydroindeno[2,1-a]indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDAWIBJXGFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3=CC=CC=C31)C(C4=CC=CC=C24)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene typically involves the alkylation of benzene with 2,5-dimethylhex-3-yne-2,5-diol in the presence of anhydrous aluminum chloride (AlCl3). This reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), resulting in the formation of diones.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the compound reacts with electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: The oxidation of this compound can yield products such as 1,2,5,6-dibenzo-3,3,7,7-tetramethylcyclooctane-4,8-dione.

  • Reduction Products: Reduction typically results in the formation of dihydro derivatives.

  • Substitution Products:

Scientific Research Applications

Organic Synthesis

1.1. Precursor in Organic Reactions

5,5-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is utilized as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in cyclization reactions and can be transformed into more complex molecules. For instance, it has been used in the production of functionalized indenes which are important intermediates in pharmaceuticals and agrochemicals .

1.2. Synthesis of Hydrocarbons

Research indicates that this compound can undergo dehydrogenation to produce higher molecular weight hydrocarbons. A notable study demonstrated that heating this compound at elevated temperatures leads to the formation of a hydrocarbon with a boiling point of 217°C, showcasing its potential as a source for valuable hydrocarbons in petrochemical processes .

Materials Science

2.1. OLED Intermediates

One of the prominent applications of 5,5-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is in the field of organic light-emitting diodes (OLEDs). It serves as an intermediate in the synthesis of materials used for OLED fabrication. The compound's properties contribute to the efficiency and stability of OLED devices, making it a vital component in modern display technologies .

2.2. Polymer Chemistry

This compound is also explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymers with tailored properties for specific applications such as coatings and adhesives. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .

Case Studies

Study Focus Findings
Lagidze et al., 2001Hydrocarbon ProductionDemonstrated dehydrogenation processes yielding high-boiling hydrocarbons from the compound .
OLED Material DevelopmentSynthesis ApplicationsHighlighted its role as an intermediate in developing efficient OLED materials .
Polymer BlendsMaterial PropertiesInvestigated the incorporation of this compound into polymer blends for enhanced performance characteristics .

Mechanism of Action

The mechanism by which 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene exerts its effects depends on its specific application. For example, in oxidation reactions, the mechanism involves the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in biological and medical applications would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Key Properties Applications References
Target Compound 5,5,10,10-Tetramethyl groups PLQY >0.95; gCPL up to 1.1×10⁻³ CPL materials, OLEDs
Pallidol Hexaacetate Acetyloxy groups at 1,3,6,8 positions Dihedral angle = 54.73°; twisted acetate residues Crystallography, photonics
5,5,10,10-Tetramethyl-5,10-disila analog Silicon replaces two methylene carbons Enhanced σ-conjugation; red-shifted emission Silicon-based semiconductors
4b,5,9b,10-Tetrahydroindeno[1,2-b]indole (THII) Indole ring replaces one benzene ring Antioxidant activity; inhibits caspase activation in apoptosis Diabetes therapy, cancer research
Dihydroindeno[2,1-a]indene (unsubstituted) No substituents Lower PLQY (~0.5); limited rigidity Model compound for synthesis

Commercial and Industrial Relevance

  • Stability : The tetramethyl derivative’s inertness under ambient storage contrasts with THII’s sensitivity to light, requiring refrigeration .

Biological Activity

5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene (CAS Number: 791-74-2) is a polycyclic aromatic hydrocarbon known for its unique structural characteristics and potential biological activities. This compound has garnered interest in various fields, particularly in organic synthesis and material science. However, its biological activity remains an area of exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has a molecular formula of C20H22C_{20}H_{22} and a molecular weight of approximately 262.39 g/mol. Its structure includes multiple methyl groups that contribute to its hydrophobic nature and influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC20H22
Molecular Weight262.39 g/mol
CAS Number791-74-2
Melting PointNot available
SolubilityLow in water

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that polycyclic aromatic hydrocarbons can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and DNA damage.

Case Study:
A study published in the Journal of Organic Chemistry explored the cytotoxic effects of various indene derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells. Although specific data for this compound was not provided, the structural similarities suggest potential efficacy .

Antioxidant Activity

Antioxidant activity is another area where this compound may have relevance. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress markers in vitro.

Research Findings:
A comparative analysis indicated that certain tetrahydroindeno derivatives possess strong antioxidant properties. These compounds were able to significantly lower malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress .

Neuroprotective Effects

Emerging research suggests that polycyclic aromatic hydrocarbons may also exhibit neuroprotective effects. In particular, studies have indicated that these compounds can modulate neuroinflammatory pathways.

Case Study:
In a neuroprotection study involving animal models of neurodegenerative diseases, compounds structurally related to this compound were found to reduce neuroinflammation markers such as TNF-alpha and IL-6 . This suggests potential therapeutic implications for conditions like Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction: The compound may enhance oxidative stress in cancer cells leading to apoptosis.
  • Free Radical Scavenging: Its structure allows it to act as an antioxidant by neutralizing free radicals.
  • Modulation of Inflammatory Pathways: It may inhibit pro-inflammatory cytokines contributing to neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Reactant of Route 2
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene

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